molecular formula C15H15BrN2O3S B14149129 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid CAS No. 1008672-85-2

2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid

Cat. No.: B14149129
CAS No.: 1008672-85-2
M. Wt: 383.3 g/mol
InChI Key: LAJAYRAKHFWSGO-UHFFFAOYSA-N
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Description

2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is a complex organic compound that features a quinoline ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid typically involves multiple steps One common approach starts with the bromination of 2-methylquinoline to introduce the bromine atom at the 6-position This is followed by the acylation of the amino group to form the acetamido derivative

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and acylation steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline ring system is known to intercalate with DNA, which could lead to potential applications in cancer therapy. Additionally, the sulfanyl group may interact with thiol-containing proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-3-(6-chloro-2-methylquinolin-4-yl)sulfanylpropanoic acid
  • 2-Acetamido-3-(6-fluoro-2-methylquinolin-4-yl)sulfanylpropanoic acid
  • 2-Acetamido-3-(6-iodo-2-methylquinolin-4-yl)sulfanylpropanoic acid

Uniqueness

2-Acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct biological activities and chemical reactivity compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

1008672-85-2

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

2-acetamido-3-(6-bromo-2-methylquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C15H15BrN2O3S/c1-8-5-14(11-6-10(16)3-4-12(11)17-8)22-7-13(15(20)21)18-9(2)19/h3-6,13H,7H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

LAJAYRAKHFWSGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(C(=O)O)NC(=O)C

solubility

57.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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